4-iodo-3-methoxy-5-nitroaniline
Description
Properties
CAS No. |
2092773-94-7 |
|---|---|
Molecular Formula |
C7H7IN2O3 |
Molecular Weight |
294 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazotization-Iodination Pathway
The most widely documented method involves diazotization of 2-methoxy-4-nitroaniline followed by iodination. As detailed in a 2019 patent , this approach begins with dissolving 2-methoxy-4-nitroaniline in hydrochloric acid to form a diazonium salt. Subsequent cooling to below 0°C ensures stability, followed by dropwise addition of sodium nitrite to initiate diazotization. Iodination is achieved using potassium iodide, yielding 1-iodo-2-methoxy-4-nitrobenzene. A final reduction step with sodium dithionite converts the nitro group to an amine, producing 4-iodo-3-methoxy-5-nitroaniline with an overall yield of 87.38% .
Critical parameters include maintaining sub-zero temperatures during diazotization to prevent premature decomposition and precise stoichiometry of iodinating agents. The use of 20% hydrochloric acid facilitates protonation of the amine, enhancing electrophilic substitution efficiency .
Nitration-Methoxylation Sequential Synthesis
Alternative routes prioritize nitration before introducing the methoxy group. For instance, 4-fluoro-2-methoxy-5-nitroaniline synthesis provides a template for adapting nitration conditions. Here, nitration of N-protected 4-fluoro-2-methoxyaniline with fuming nitric acid in sulfuric acid at 0°C selectively introduces the nitro group at the para position. While this method targets a fluoro analog, substituting fluorine with iodine via analogous iodination steps could yield the desired compound.
Key challenges include regioselectivity during nitration and avoiding over-nitration. Sulfuric acid acts as both solvent and catalyst, polarizing the nitro group for directed ortho/para substitution . Adapting this method for iodine would require post-nitration iodination under controlled pH to prevent deprotection of the amine.
Methoxylation via Nucleophilic Substitution
Methoxylation is typically achieved through nucleophilic aromatic substitution (SNAr). For example, 4-iodo-3-nitrobenzamide synthesis demonstrates methoxylation using methanol and potassium tert-butoxide. In a toluene medium, the reaction proceeds at 20°C over 4 hours, substituting a fluorine atom with methoxy. Applied to 4-iodo-5-nitroaniline derivatives, this method could install the methoxy group at the meta position.
Optimization data suggest that polar aprotic solvents like dimethylformamide (DMF) improve reaction rates, while tert-butoxide bases enhance nucleophilicity . However, competing elimination reactions must be mitigated by maintaining anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and limitations of each method:
The diazotization-iodination route offers the highest yield and scalability, making it industrially preferable. Electrochemical methods, while innovative, require further development to improve yields for nitroaniline substrates.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methoxy-5-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Reduction: The major product is 4-iodo-3-methoxy-5-aminoaniline.
Oxidation: Products may include aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
4-Iodo-3-methoxy-5-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique functional groups that can interact with biological targets.
Materials Science: Utilized in the creation of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its effects on biological systems, potentially as a probe or a precursor to bioactive compounds.
Mechanism of Action
The mechanism by which 4-iodo-3-methoxy-5-nitroaniline exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the iodine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry for drug design.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and molecular properties:
Structural and Electronic Effects
- Halogen Substituents : The iodine atom in this compound confers steric bulk and polarizability, which may enhance its reactivity in aromatic substitution or cross-coupling reactions compared to chloro or fluoro analogs .
- Methoxy Group : The methoxy group at position 3 acts as an electron-donating group, influencing the electronic density of the aromatic ring. This contrasts with analogs where methoxy is at position 2 (e.g., 4-chloro-2-methoxy-5-nitroaniline), altering regioselectivity in further functionalization .
- Nitro Group : The nitro group at position 5 is a strong electron-withdrawing group, directing electrophilic attacks to specific ring positions and stabilizing negative charges in intermediates.
Physical and Chemical Properties
Limited data are available for the physical properties (e.g., melting point, solubility) of this compound. However, comparisons can be drawn:
Q & A
Q. What are the key synthetic routes for 4-iodo-3-methoxy-5-nitroaniline, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:
Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of methoxy and amino groups.
Iodination : Electrophilic iodination (e.g., I₂/HIO₃ in H₂SO₄) at the para position relative to the nitro group.
Methoxylation : O-Methylation of a hydroxyl intermediate (e.g., using CH₃I/K₂CO₃ in DMF).
Q. Critical Factors :
- Temperature Control : Excessive heat during nitration can lead to by-products like dinitro derivatives .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity, with yields typically ranging 50-70% .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- 1H/13C NMR :
- Methoxy Group : Singlet at ~3.8 ppm (1H) and ~56 ppm (13C).
- Aromatic Protons : Distinct splitting patterns due to electron-withdrawing nitro and iodo groups.
- IR Spectroscopy :
- Nitro Stretch : Strong absorption at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
- NH₂ Stretch : Bands at ~3450 cm⁻¹ (asymmetric) and ~3350 cm⁻¹ (symmetric).
- Mass Spectrometry (HRMS) :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data of this compound during nucleophilic aromatic substitution (NAS)?
Methodological Answer: Contradictions often arise from competing directing effects (e.g., nitro vs. methoxy groups) and solvent-dependent mechanisms. To address this:
- Solvent Screening : Test polar aprotic (DMF) vs. protic (EtOH) solvents to assess NAS regioselectivity. For example, in DMF, the nitro group dominates, favoring substitution at the ortho position to iodine .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. Prolonged heating in EtOH may shift selectivity toward para-substitution due to steric effects .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict charge distribution and reactive sites .
Q. What strategies optimize regioselectivity in functionalizing this compound for complex heterocycle synthesis?
Methodological Answer:
- Protecting Groups : Temporarily block the amino group (e.g., acetylation with Ac₂O) to direct substitution to the iodo or methoxy positions .
- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace iodine with aryl/heteroaryl groups .
- Reductive Conditions : Reduce the nitro group to NH₂ (e.g., H₂/Pd-C) to activate the ring for cyclization reactions, forming benzimidazoles or quinoxalines .
Q. How can computational methods predict the stability and electronic properties of this compound derivatives?
Methodological Answer:
- DFT Calculations :
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation tendencies in aqueous/organic media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
